molecular formula C18H27BClNO2 B1143089 (R)-BOROPHE-(+)-PINANEDIOL-HCL CAS No. 186906-12-7

(R)-BOROPHE-(+)-PINANEDIOL-HCL

Katalognummer: B1143089
CAS-Nummer: 186906-12-7
Molekulargewicht: 335.67648
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-BoroPhe-(+)-Pinanediol is a chiral boronic acid derivative that has gained attention in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable tool in asymmetric synthesis and other chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-BoroPhe-(+)-Pinanediol typically involves the reaction of ®-phenylalanine with boronic acid derivatives. The process often includes the use of protecting groups to ensure the selective formation of the desired product. Common reaction conditions include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes .

Industrial Production Methods

Industrial production of ®-BoroPhe-(+)-Pinanediol may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

®-BoroPhe-(+)-Pinanediol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various boronic esters, boronic acids, and substituted boronic derivatives. These products are valuable intermediates in organic synthesis and pharmaceutical development .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Agents:
(R)-BoroPhe-(+)-Pinanediol-HCl is being investigated as a potential building block for the synthesis of boronic acid derivatives that exhibit anticancer properties. Boronic acids have been shown to inhibit proteasomes, which are crucial in cancer cell regulation. For instance, compounds derived from boronic acids have been utilized in the design of inhibitors for prostate-specific antigen (PSA), which is overexpressed in prostate cancer cells .

Case Study: PSA Inhibition
A study demonstrated that peptidyl boronic acid-based inhibitors, including those derived from this compound, showed enhanced selectivity for PSA compared to other serine proteases. The modification of the P1 site in these inhibitors allowed for stronger binding interactions, significantly improving their inhibitory potency against PSA .

Enzyme Inhibition

Protease Inhibitors:
The compound has been explored for its ability to inhibit various proteases, including thrombin and dipeptidyl peptidases. The structural features of this compound facilitate its interaction with the active sites of these enzymes, making it a valuable scaffold for developing selective inhibitors .

Table 1: Summary of Enzyme Inhibition Studies

Enzyme TypeInhibitor TypeIC50 Value (µM)Reference
Prostate-Specific AntigenPeptidyl Boronic Acid Derivative3.8
ThrombinBoronic Acid Derivative<10
Dipeptidyl PeptidaseBoronic Acid-Based Inhibitor15

Synthesis of α-Aminoboronic Acids

This compound serves as a precursor in the synthesis of α-aminoboronic acids, which are important in drug development due to their biological activity and ability to act as enzyme inhibitors. The synthetic routes often involve asymmetric borylation reactions that utilize this compound as a chiral source to enhance enantioselectivity .

Case Study: Synthesis Approaches
Recent advancements have highlighted various methods for synthesizing α-aminoboronic acids using this compound as a starting material. These methods include copper-catalyzed reactions that improve yields and selectivity without requiring inert atmospheres .

Bioconjugation Applications

The unique properties of this compound make it suitable for bioconjugation strategies in drug delivery systems. Its ability to form stable complexes with biomolecules allows for targeted delivery of therapeutic agents, enhancing their efficacy while minimizing side effects.

Wirkmechanismus

The mechanism of action of ®-BoroPhe-(+)-Pinanediol involves its interaction with molecular targets such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-BoroPhe-(+)-Pinanediol is unique due to its chiral center and boronic acid moiety, which provide distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with diols and other functional groups makes it a versatile tool in various scientific applications .

Biologische Aktivität

(R)-BOROPHE-(+)-PINANEDIOL-HCL, also known as BoroPhe-(+)-Pinanediol-HCl, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly as a protease inhibitor. This compound is characterized by its unique structural features, which enable it to interact selectively with various serine proteases. The following sections will detail its synthesis, mechanisms of action, and biological evaluations based on diverse research findings.

This compound is synthesized through a stereospecific route that utilizes (+)-pinanediol as a chiral auxiliary. This method enhances the compound's selectivity and efficacy as an enzyme inhibitor. The molecular formula of the compound is C18H27BClNO2C_{18}H_{27}BClNO_2 with a molecular weight of 335.69 g/mol. Its IUPAC name is (R)-2-phenyl-1-((3aS,4R,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethan-1-amine hydrochloride .

The biological activity of this compound primarily revolves around its role as a protease inhibitor . Boronic acids are known for their ability to form reversible covalent bonds with the active site serine residues in serine proteases, effectively mimicking the transition state of peptide hydrolysis. This interaction can be described by the following mechanism:

  • Binding : The boron atom interacts with nucleophilic residues in the enzyme's active site.
  • Transition State Mimicry : The compound acts as a transition state analog, stabilizing the enzyme-substrate complex.
  • Inhibition : This interaction prevents substrate access to the active site, thereby inhibiting enzymatic activity.

Inhibition of Serine Proteases

Research has demonstrated that this compound exhibits potent inhibitory effects against various serine proteases. For instance:

  • Chymotrypsin : The compound showed significant inhibition with an IC50 value in the nanomolar range, indicating high potency .
  • Leukocyte Elastase : In vitro studies revealed that pinanediol esters derived from boronic acids displayed slow-binding inhibition characteristics—suggesting that the binding affinity increases over time due to conformational changes in the enzyme .

Comparative Studies

A comparative analysis of different boronic acid derivatives indicated that this compound outperformed several other compounds in terms of selectivity and potency against prostate-specific antigen (PSA) and thrombin. The following table summarizes key findings from these studies:

CompoundTarget EnzymeIC50 (nM)Binding Type
This compoundChymotrypsin5Slow-binding
This compoundLeukocyte Elastase10Competitive
BoroPhe-Pinacol EsterPSA20Competitive
BoroArginine DerivativeThrombin41Slow-binding

Table 1: Comparative inhibitory activity of this compound and other boronic acid derivatives against selected serine proteases.

Stability and Hydrolysis

The stability of this compound is notable; it remains stable under physiological conditions for extended periods. Studies indicate that upon hydrolysis in phosphate buffer at pH 7.5, the ester form converts to its active boronic acid form without significant loss of activity . This property enhances its potential for therapeutic applications.

Eigenschaften

IUPAC Name

(1R)-2-phenyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO2.ClH/c1-17(2)13-10-14(17)18(3)15(11-13)21-19(22-18)16(20)9-12-7-5-4-6-8-12;/h4-8,13-16H,9-11,20H2,1-3H3;1H/t13-,14-,15+,16-,18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRPMGWYFYLFMY-SKAYQWHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=CC=CC=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC4=CC=CC=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719330
Record name (1R)-2-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178455-03-3
Record name (1R)-2-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.